molecular formula C9H6F3IO2 B1415213 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 2168393-59-5

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B1415213
CAS RN: 2168393-59-5
M. Wt: 330.04 g/mol
InChI Key: BEALDGXRYQIXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde (5-I-TBE) is a trifluoroethoxy-substituted benzaldehyde containing an iodine atom on the fifth position. 5-I-TBE is a versatile building block for the synthesis of various heterocyclic compounds and can be used in a variety of organic transformations. 5-I-TBE is of particular interest due to its unique properties, such as its high reactivity and selectivity in reactions.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is not yet fully understood. It is believed that the trifluoroethoxy group of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is responsible for its reactivity and selectivity in reactions. Additionally, the iodine atom on the fifth position of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is thought to play a role in its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde have not been extensively studied. However, 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde has been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde in lab experiments is its reactivity and selectivity in reactions. Additionally, 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is non-toxic and non-irritating, making it safe to use in lab experiments. The main limitation of using 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde in lab experiments is its cost, as it is relatively expensive compared to other reagents.

Future Directions

The future of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is promising. Researchers are exploring its potential applications in a variety of fields, such as organic synthesis, pharmaceuticals, and organic catalysis. Additionally, researchers are exploring the potential of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde as a drug delivery system and as a biocompatible material. Furthermore, researchers are exploring the potential of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde as an inhibitor of enzymes and as a catalyst for organic transformations.

Scientific Research Applications

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is of particular interest to scientists due to its unique properties. 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde has been used in a variety of organic transformations, such as the synthesis of heterocyclic compounds and the synthesis of polymers. Additionally, 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde has been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory agents. 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde has also been used in the synthesis of organic dyes, organic pigments, and organic catalysts.

properties

IUPAC Name

5-iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)5-15-8-2-1-7(13)3-6(8)4-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALDGXRYQIXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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